Benzyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate
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Overview
Description
Benzyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is characterized by its spiro[4.5]decane core, which is a bicyclic system where two rings share a single atom. The presence of a benzyl group, a methyl group, and a carboxylate ester functional group further adds to its chemical diversity. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps, starting from commercially available reagents. One common synthetic route involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form an intermediate, which is then further reacted with other reagents to form the desired spirocyclic structure . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification methods such as flash chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the spirocyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation of the compound can yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted spirocyclic compounds .
Scientific Research Applications
Benzyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Benzyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: Similar in structure but lacks the methyl group.
Ethyl 8-benzyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-4-carboxylate: Contains an ethyl group instead of a methyl group and has a different position for the carboxylate ester
Uniqueness
Benzyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group and the specific positioning of functional groups make it distinct from other similar compounds .
Properties
Molecular Formula |
C18H23NO3 |
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Molecular Weight |
301.4 g/mol |
IUPAC Name |
benzyl 2-methyl-4-oxo-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C18H23NO3/c1-14-11-16(20)18(12-14)7-9-19(10-8-18)17(21)22-13-15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3 |
InChI Key |
QLRRJSWOIDAMBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C2(C1)CCN(CC2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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